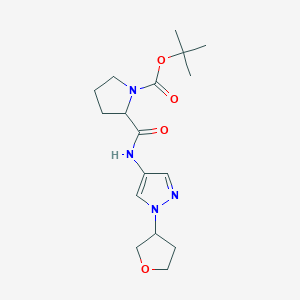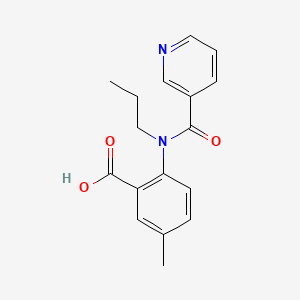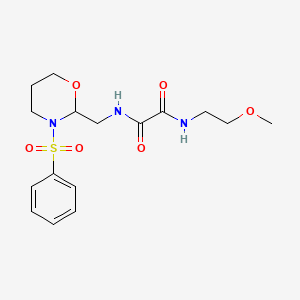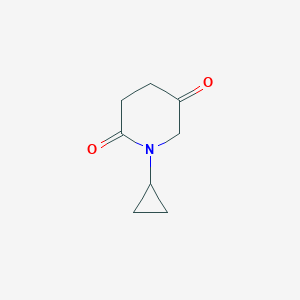![molecular formula C20H14F6N2O2S B2864079 2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide CAS No. 301176-62-5](/img/structure/B2864079.png)
2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Scientific Research Applications
Agrochemical Industry
The trifluoromethyl group is commonly used in the agrochemical industry for the development of pesticides. Compounds like 2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide may serve as key intermediates in the synthesis of active ingredients for crop protection . The presence of the trifluoromethyl group can enhance the biological activity of these compounds, making them more effective against pests.
Pharmaceutical Research
In pharmaceutical research, the trifluoromethyl group contributes to the medicinal properties of various drugs. It can influence the metabolic stability and bioavailability of pharmaceuticals. As such, derivatives of 2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide could be explored for their potential therapeutic applications .
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group plays a role in veterinary medicine. It can be used to create compounds that are effective in treating diseases in animals. Research into derivatives of our compound of interest could lead to new veterinary drugs that benefit animal health .
Chemical Engineering
Finally, in chemical engineering, the process development for the synthesis of trifluoromethyl compounds is of interest. Optimizing the production of such compounds, including our compound of interest, can lead to more efficient and cost-effective manufacturing processes for their use in multiple industries.
Each of these fields can benefit from the unique characteristics imparted by the trifluoromethyl group, making 2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide a compound of great potential across a broad spectrum of scientific research. The applications mentioned are based on the general properties and uses of trifluoromethyl derivatives, as specific data on this compound was not readily available in the search results .
Future Directions
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .
Mode of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities . The trifluoromethyl group can affect the steric and electronic properties of a compound, which can influence its interaction with its targets .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it can protect a reactive methyl group from metabolic oxidation .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O2S/c21-19(22,23)13-4-1-3-12(7-13)8-16-10-27-18(31-16)28-17(29)11-30-15-6-2-5-14(9-15)20(24,25)26/h1-7,9-10H,8,11H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCNNDXGDGBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)




